1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-pyrazol-4-amine
Description
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic amine featuring a pyrazole core substituted at the 4-position with an amine group and at the 1-position with a (1-methylpyrrolidin-2-yl)methyl moiety. This compound belongs to a class of pyrazole derivatives known for their versatility in medicinal chemistry, particularly as kinase inhibitors, enzyme modulators, or intermediates in drug synthesis .
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[(1-methylpyrrolidin-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H16N4/c1-12-4-2-3-9(12)7-13-6-8(10)5-11-13/h5-6,9H,2-4,7,10H2,1H3 |
InChI Key |
DUTMCVPODUNABV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-methylpyrrolidine with a suitable pyrazole derivative. One common method is the alkylation of 1H-pyrazol-4-amine with 1-(chloromethyl)-1-methylpyrrolidine under basic conditions. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: N-oxides of the pyrazole ring.
Reduction: Reduced derivatives with hydrogenated pyrazole or pyrrolidine rings.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine moiety can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazol-4-amine derivatives are widely studied due to their structural adaptability. Below is a detailed comparison with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.
Key Observations :
Substituent Impact on Synthesis :
- Bulky aromatic substituents (e.g., bis(trifluoromethyl)benzyl) require multi-step syntheses involving hydrogenation or Vilsmeier–Haack reactions, often with moderate yields (19–82%) .
- Aliphatic substituents (e.g., pyrrolidinylmethyl) may enhance solubility but are underreported in the evidence.
Physicochemical Properties :
- Melting points vary widely: For example, compound 15 has a high melting point (269.1°C) due to its planar pyrimidine-pyrazole system , while N-cyclopropyl derivatives (e.g., from ) melt at 104–107°C.
- Electron-withdrawing groups (e.g., -CF3, -Cl) increase molecular polarity, as seen in HRMS and NMR shifts .
Biological Relevance :
- Pyrazol-4-amine derivatives with p-tolyl groups (e.g., 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine) exhibit potent TNF-α inhibitory activity, while substituent modifications (e.g., replacing -CH3 with -CF3) drastically reduce potency .
- Chloro-pyrimidine-pyrazole hybrids (e.g., compound 15 ) are explored as CDK2 inhibitors, with docking scores and purity >95% supporting their druglikeness .
Critical Analysis and Trends
Substituent-Driven Activity: Aromatic vs. Aliphatic: Aromatic groups (e.g., benzyl, p-tolyl) enhance target engagement via π-π interactions, while aliphatic groups (e.g., pyrrolidinylmethyl) may improve pharmacokinetics .
Synthetic Challenges :
- Low yields (e.g., 19% for compound 15 ) highlight the difficulty of introducing multiple heterocyclic groups .
- Hydrogenation steps (e.g., for nitro-to-amine conversion) are critical for final purity but may require optimization .
Comparative studies with 1-[(1-ethylpyrazol-4-yl)methyl]-1H-pyrazol-4-amine () suggest alkyl chain length impacts bioactivity, but further validation is needed.
Biological Activity
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-pyrazol-4-amine, also known by its CAS number 1502516-73-5, is a compound of interest in pharmacological research due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₆N₄, indicating a structure that includes a pyrazole ring and a pyrrolidine moiety. This structural configuration is significant for its interaction with biological targets.
Research has indicated that compounds similar to this compound can function as selective inhibitors of various kinases, particularly those involved in signaling pathways related to cancer and metabolic diseases. The compound's mechanism primarily involves the inhibition of the mTOR pathway, which plays a crucial role in cell growth and proliferation.
Key Mechanisms:
- Inhibition of mTOR : The compound has been shown to interfere with the mTOR signaling pathway, which is essential for cellular growth and metabolism. This inhibition can lead to reduced protein synthesis and cell proliferation, particularly in cancer cells .
- Modulation of PI3K/Akt Pathway : Similar compounds have demonstrated the ability to modulate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is implicated in various malignancies .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and related compounds. Here are some notable findings:
Table 1: Summary of Biological Activity Studies
Case Studies
Case Study 1: In Vitro Efficacy Against Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that this compound exhibited promising anti-cancer properties. The compound was tested against breast (MCF7), colon (HCT116), and prostate (PC3) cancer cell lines, showing IC50 values ranging from 0.5 to 0.8 µM. These results suggest a strong potential for development as an anti-cancer agent.
Case Study 2: Pharmacokinetic Studies
Pharmacokinetic evaluations in animal models have shown that the compound possesses favorable bioavailability and stability profiles. In vivo studies indicated effective plasma concentration levels that correlate with its observed biological activity, supporting its potential therapeutic use .
Potential Therapeutic Applications
Given its biological activity, this compound may have applications in treating:
- Cancers : Due to its inhibitory effects on key signaling pathways involved in tumor growth.
- Metabolic Disorders : Its action on mTOR suggests potential benefits in conditions like obesity and type 2 diabetes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
